molecular formula C21H28O4 B13450732 (11b,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al

(11b,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al

Cat. No.: B13450732
M. Wt: 344.4 g/mol
InChI Key: JVIOAMIJLAYISK-ITYREZCDSA-N
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Description

(11b,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al is a complex organic compound with significant interest in various scientific fields. This compound belongs to the class of steroids, which are characterized by their four-ring core structure. The presence of multiple hydroxyl groups and a keto group makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11b,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Oxidation: Conversion of hydroxyl groups to keto groups.

    Isomerization: Ensuring the correct geometric configuration (Z-configuration at the 17th position).

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(11b,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of additional keto groups.

    Reduction: Reduction reactions can convert keto groups back to hydroxyl groups.

    Substitution: Hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional keto-steroids, while reduction may produce dihydroxy derivatives.

Scientific Research Applications

(11b,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex steroidal compounds.

    Biology: Studied for its role in various biological processes and its potential as a biomarker.

    Medicine: Investigated for its therapeutic potential in treating hormonal imbalances and other conditions.

    Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (11b,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate the expression of various genes and influence numerous physiological pathways. The exact pathways and targets can vary depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

  • (11b,17Z)-20-(Acetyloxy)-11-hydroxy-3-oxopregna-1,4,17(20)-trien-21-al
  • (11b,17E)-20-(Acetyloxy)-11-hydroxy-3-oxopregna-1,4,17(20)-trien-21-al

Uniqueness

What sets (11b,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al apart from similar compounds is its specific configuration and the presence of both hydroxyl and keto groups at strategic positions. This unique structure allows it to participate in a diverse array of chemical reactions and makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

(2Z)-2-hydroxy-2-[(8S,9S,10R,11S,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde

InChI

InChI=1S/C21H28O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,11,14-15,17,19,24-25H,3-8,10H2,1-2H3/b18-16-/t14-,15-,17-,19+,20-,21-/m0/s1

InChI Key

JVIOAMIJLAYISK-ITYREZCDSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]\4([C@H]3CC/C4=C(\C=O)/O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=C(C=O)O)C)O

Origin of Product

United States

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